Cas no 1956377-87-9 (1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride)

1-(4-((2-アミノエチル)アミノ)-7-クロロキノリン-3-イル)-2,2,2-トリフルオロエタノン塩酸塩は、高純度の有機化合物であり、医薬品中間体や生化学研究における重要な試薬として利用されています。この化合物は、キノリン骨格にアミノエチル基とトリフルオロアセチル基を有し、高い反応性と選択性を示します。塩酸塩形態により、安定性と溶解性が向上しており、実験条件下での取り扱いが容易です。特に、医薬品開発における標的分子の修飾や生物活性評価に有用です。7位のクロロ置換基は電子求引性効果をもたらし、分子の反応性をさらに高める特徴があります。

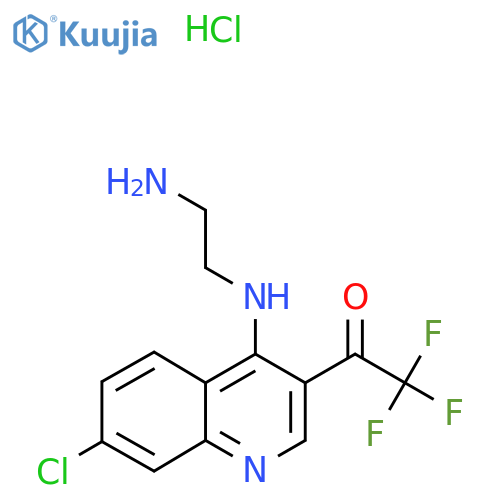

1956377-87-9 structure

商品名:1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1956377-87-9

- 1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

- SB73012

- 1-(4-((2-AMINOETHYL)AMINO)-7-CHLOROQUINOLIN-3-YL)-2,2,2-TRIFLUOROETHANONE HCL

-

- インチ: 1S/C13H11ClF3N3O.ClH/c14-7-1-2-8-10(5-7)20-6-9(11(8)19-4-3-18)12(21)13(15,16)17;/h1-2,5-6H,3-4,18H2,(H,19,20);1H

- InChIKey: WZRYLPKIJHUQBM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2C(C=1)=NC=C(C(C(F)(F)F)=O)C=2NCCN.Cl

計算された属性

- せいみつぶんしりょう: 353.0309519g/mol

- どういたいしつりょう: 353.0309519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 380

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68Ų

1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM229120-1g |

1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride |

1956377-87-9 | 95%+ | 1g |

$1316 | 2021-08-04 | |

| Chemenu | CM229120-1g |

1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride |

1956377-87-9 | 95%+ | 1g |

$1393 | 2023-03-05 |

1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride 関連文献

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Ping Tong Food Funct., 2020,11, 628-639

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

1956377-87-9 (1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride) 関連製品

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量